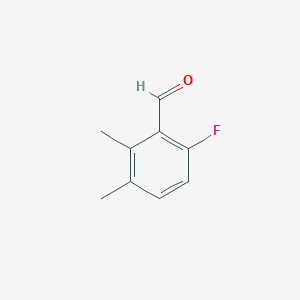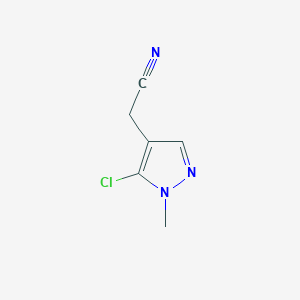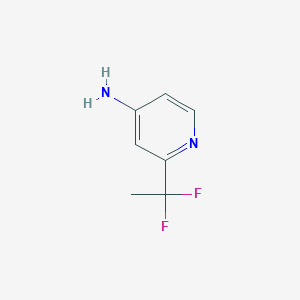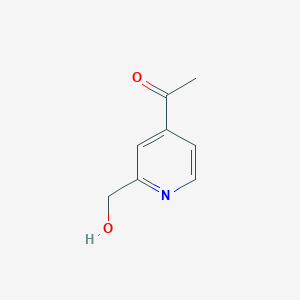
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a hydroxymethyl group attached to the second position of the pyridine ring and an ethanone group at the fourth position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone typically involves the alkylation of a pyridine derivative. One common method starts with the preparation of a pyridyl-alcohol, which is then alkylated to introduce the ethanone group. The reaction conditions often involve the use of alkyl halides and a base to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of functional groups, selective alkylation, and subsequent deprotection to yield the desired compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
Oxidation: Formation of 1-(2-(Carboxymethyl)pyridin-4-yl)ethanone.
Reduction: Formation of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used
科学研究应用
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as catalysts and ligands for metal complexes
作用机制
The mechanism of action of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Acetylpyridine: Similar structure but lacks the hydroxymethyl group.
4-Pyridylmethanol: Contains a hydroxymethyl group but lacks the ethanone group.
Pyridine-2-carboxaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is unique due to the presence of both the hydroxymethyl and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .
属性
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYZGEYXKACSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
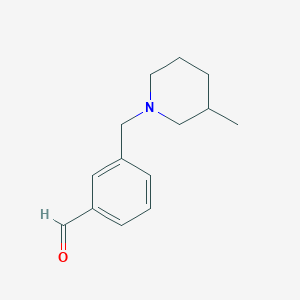
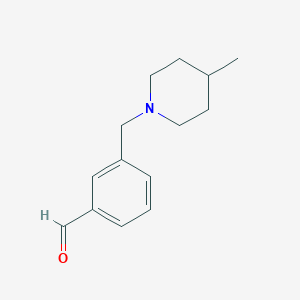
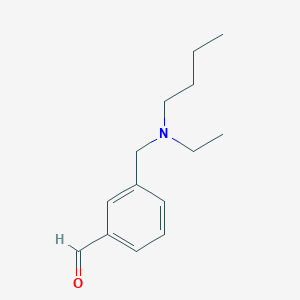
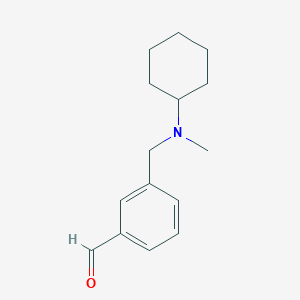


![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)
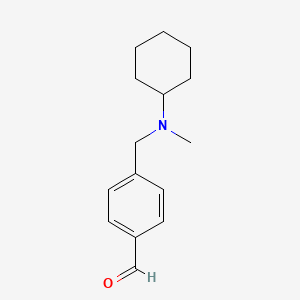

amine](/img/structure/B7964790.png)
![Benzo[d]oxazole-2,7-diamine](/img/structure/B7964799.png)
